Canagliflozin Impurity 6

Vue d'ensemble

Description

Canagliflozin is an anti-diabetic medication used to improve blood sugar control in people with type 2 diabetes . It’s not recommended for type 1 diabetes . There are various impurities related to Canagliflozin, including different isomers and derivatives .

Synthesis Analysis

The synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of the starting material serve as a potential source of undesired isomeric impurities in the final API .Molecular Structure Analysis

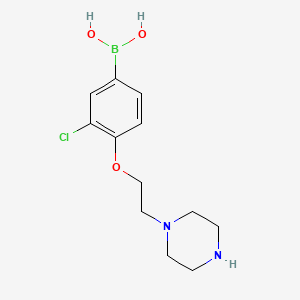

The molecular structure of Canagliflozin and its impurities can be complex, with various isomers and derivatives . For example, the molecular formula of Canagliflozin is C24H25FO5S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Canagliflozin and its impurities can be complex and require careful analysis . The separation of Canagliflozin and its isomeric impurities from its other impurities has been demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of Canagliflozin and its impurities can be analyzed using various techniques . For example, the ACQUITY UPC2 System has been used for method screening and scale-up .Applications De Recherche Scientifique

Synthesis and Characterization of Canagliflozin Impurities

Canagliflozin's manufacturing and optimization processes have identified multiple potential impurities, including Hydroperoxide (Impurity-D), Sulfone (impurity-F), and Dimer (impurity-C). Detailed investigations into the structural characterization of these impurities were conducted through their independent synthesis and comprehensive spectral analysis, including 2D NMR, 19F NMR, and chromatographic retention time profiles (Pachore et al., 2017).

Ecofriendly Analysis of Canagliflozin and Impurities

An ecofriendly appraisal of a stability-indicating high-performance chromatographic assay of canagliflozin and metformin, along with their toxic impurities, has been developed. This method focuses on minimizing environmental impact while ensuring precise quantification of drug components and impurities. The greenness profile of this assay was evaluated using several assessment approaches, highlighting the importance of sustainable practices in pharmaceutical analysis (Emam & Emam, 2022).

Electrochemical Analysis for Canagliflozin Impurities

An alternative method using an electrochemical flow cell for the oxidative stress testing of canagliflozin, aimed at identifying and analyzing its impurities, showcases the potential for rapid and environmentally friendly drug testing. This method emphasizes significant time and resource savings by reducing the need for large quantities of active ingredients and solvents, making it a valuable tool for the pharmaceutical industry in the context of drug impurity analysis (Vymyslický et al., 2021).

UHPLC-MS/MS for Canagliflozin Impurity Detection

The development and validation of a sensitive UHPLC-MS/MS assay for the rapid determination of canagliflozin in rat plasma represent a significant advancement in detecting and quantifying this drug and its impurities in biological samples. By employing negative ionization mode, this method avoids the formation of adduct-ions, ensuring accurate and reliable measurements of canagliflozin levels (Iqbal et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

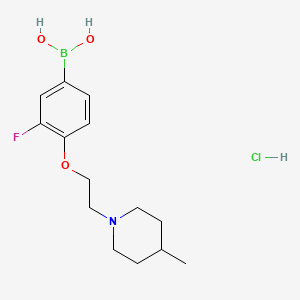

2-(1,2-dihydroxyethyl)-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPSHXQANWMHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Canagliflozin Impurity 6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)